molecular formula C7H11NO2 B14923481 Methyl 3-azabicyclo[3.1.0]hexane-6-carboxylate

Methyl 3-azabicyclo[3.1.0]hexane-6-carboxylate

Cat. No.: B14923481
M. Wt: 141.17 g/mol
InChI Key: LITPBZMWZQGLEL-UHFFFAOYSA-N
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Description

Methyl 3-azabicyclo[310]hexane-6-carboxylate is a heterocyclic compound containing a nitrogen atom within its bicyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-azabicyclo[3.1.0]hexane-6-carboxylate can be achieved through various methods. One common approach involves the intramolecular cyclopropanation of alpha-diazoacetates using transition metal catalysis. For instance, Ru (II) catalysis has been employed to facilitate this reaction, resulting in the formation of the desired bicyclic structure .

Industrial Production Methods

Industrial production of this compound typically involves multi-step synthesis starting from readily available starting materials. The process may include steps such as bromination, cyclization, and esterification, followed by purification techniques like column chromatography to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-azabicyclo[3.1.0]hexane-6-carboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert it into amines or alcohols.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like alkyl halides and nucleophiles are employed under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols .

Scientific Research Applications

Methyl 3-azabicyclo[3.1.0]hexane-6-carboxylate has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 3-azabicyclo[3.1.0]hexane-6-carboxylate involves its interaction with specific molecular targets and pathways. The bicyclic structure allows it to fit into enzyme active sites or receptor binding pockets, modulating their activity. This interaction can lead to the inhibition or activation of biological pathways, contributing to its therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

    6,6-Dimethyl-3-azabicyclo[3.1.0]hexane: Another bicyclic compound with similar structural features but different substituents.

    3-Azabicyclo[3.1.0]hexane: A simpler analog without the methyl ester group.

Uniqueness

Methyl 3-azabicyclo[3.1.0]hexane-6-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for developing novel therapeutics and studying complex biological systems .

Properties

IUPAC Name

methyl 3-azabicyclo[3.1.0]hexane-6-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11NO2/c1-10-7(9)6-4-2-8-3-5(4)6/h4-6,8H,2-3H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LITPBZMWZQGLEL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1C2C1CNC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

141.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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